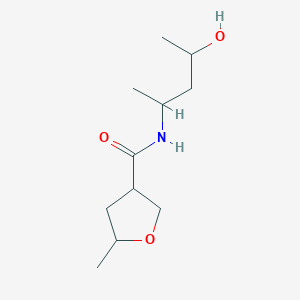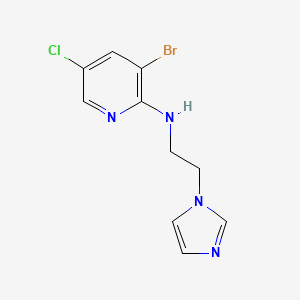
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine, also known as BCPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BCPDA is a member of the pyridine family and is a halogenated diamine compound with a molecular weight of 292.6 g/mol.
Mechanism of Action
The mechanism of action of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is not fully understood. However, studies have shown that N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have various biochemical and physiological effects. In animal studies, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have low toxicity and does not cause any significant adverse effects. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to have good bioavailability and can be easily absorbed by the body.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in lab experiments include its high purity, low toxicity, and good bioavailability. However, the limitations of using N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine include its complex synthesis process, which requires expertise in organic chemistry, and its high cost.
Future Directions
There are several future directions for the research on N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine. In the field of medicine, further studies are needed to determine the potential of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine as an anti-cancer agent and to understand its mechanism of action. In the field of agriculture, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can be studied for its potential use as an eco-friendly pesticide. In the field of materials science, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can be studied for its potential use in the synthesis of novel materials. Overall, the potential applications of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in various fields make it a promising compound for further research.
Synthesis Methods
The synthesis of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves a multi-step process that includes the reaction of 3-bromo-5-chloropyridine with 2,2-difluoropropane-1,3-diamine in the presence of a catalyst. The resulting product is then purified by various methods, including recrystallization and column chromatography. The synthesis of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been extensively studied for its potential applications in various scientific fields. In the field of medicine, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have anti-cancer properties and has been tested on various cancer cell lines. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClF2N3/c9-6-1-5(10)2-14-7(6)15-4-8(11,12)3-13/h1-2H,3-4,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHWIIQYSGUODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NCC(CN)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)


![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)

![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)
